molecular formula C27H29F3N4O3 B10833454 3-[[6-[3-Methyl-1-[[5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]amino]butyl]pyridine-3-carbonyl]amino]propanoic acid

3-[[6-[3-Methyl-1-[[5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]amino]butyl]pyridine-3-carbonyl]amino]propanoic acid

Cat. No.: B10833454
M. Wt: 514.5 g/mol
InChI Key: XWKCFFJMDVSXKD-UHFFFAOYSA-N
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Description

Heterocycle-containing compounds are a significant class of organic compounds characterized by the presence of a ring structure that includes at least one atom other than carbon. These compounds are prevalent in various natural products, medicines, agrochemicals, and organic functional materials. Heterocycle-containing compound 3 is a notable member of this class, known for its diverse applications and unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: Heterocycle-containing compound 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens (chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of heterocycle-containing compound 3 involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Heterocycle-containing compound 3 can be compared with other similar compounds, such as pyridine, pyrrole, furan, and thiophene . These compounds share the common feature of having a heteroatom in their ring structure but differ in their specific properties and applications. For example:

    Pyridine: Contains a nitrogen atom in a six-membered ring and is used in the synthesis of vitamins and drugs.

    Pyrrole: Contains a nitrogen atom in a five-membered ring and is found in many natural products, including heme.

    Furan: Contains an oxygen atom in a five-membered ring and is used in the production of resins and as a solvent.

    Thiophene: Contains a sulfur atom in a five-membered ring and is used in the manufacture of dyes and pharmaceuticals.

Heterocycle-containing compound 3 stands out due to its unique combination of properties and its wide range of applications in various fields.

Properties

Molecular Formula

C27H29F3N4O3

Molecular Weight

514.5 g/mol

IUPAC Name

3-[[6-[3-methyl-1-[[5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]amino]butyl]pyridine-3-carbonyl]amino]propanoic acid

InChI

InChI=1S/C27H29F3N4O3/c1-16(2)12-23(22-9-6-19(14-32-22)26(37)31-11-10-24(35)36)34-21-13-17(3)25(33-15-21)18-4-7-20(8-5-18)27(28,29)30/h4-9,13-16,23,34H,10-12H2,1-3H3,(H,31,37)(H,35,36)

InChI Key

XWKCFFJMDVSXKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=CC=C(C=C2)C(F)(F)F)NC(CC(C)C)C3=NC=C(C=C3)C(=O)NCCC(=O)O

Origin of Product

United States

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